molecular formula C15H10O6 B15189385 Baptigenin CAS No. 5908-63-4

Baptigenin

Cat. No.: B15189385
CAS No.: 5908-63-4
M. Wt: 286.24 g/mol
InChI Key: YFVNYAXYZNDLIY-UHFFFAOYSA-N
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Description

Baptigenin is an O-methylated isoflavone, a class of flavonoid compounds predominantly found in plants. As a naturally occurring molecule, it serves as a key compound of interest in various biochemical and pharmacological research areas. Researchers study its potential interaction with numerous cellular targets and pathways. Preliminary scientific investigations into related isoflavones suggest potential areas of research for compounds like this compound may include the study of anti-inflammatory and antioxidant mechanisms, though specific data for this compound is required to confirm its exact biological activities. The compound's mechanism of action is believed to involve the modulation of key signaling pathways and enzyme functions, which is a common characteristic among flavonoid compounds. In a research setting, this compound is used as a standard in phytochemical analysis and as a lead compound in the synthesis of novel molecules for structure-activity relationship (SAR) studies. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Specifications such as CAS Number, molecular formula, molecular weight, purity, and solubility should be verified with the supplier's certificate of analysis. Researchers are advised to consult current scientific literature and safety data sheets for the most accurate and up-to-date information before use.

Properties

CAS No.

5908-63-4

Molecular Formula

C15H10O6

Molecular Weight

286.24 g/mol

IUPAC Name

7-hydroxy-3-(3,4,5-trihydroxyphenyl)chromen-4-one

InChI

InChI=1S/C15H10O6/c16-8-1-2-9-13(5-8)21-6-10(14(9)19)7-3-11(17)15(20)12(18)4-7/h1-6,16-18,20H

InChI Key

YFVNYAXYZNDLIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1O)OC=C(C2=O)C3=CC(=C(C(=C3)O)O)O

Origin of Product

United States

Chemical Reactions Analysis

Baptigenin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can convert this compound into its reduced forms using reagents like sodium borohydride.

    Substitution: Substitution reactions involve replacing one functional group with another.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Baptigenin belongs to the isoflavone class of flavonoids, sharing a core structure with compounds like Ψ-baptigenin, genistein, and gliricidin. Key structural and functional distinctions are outlined below:

Ψ-Baptigenin

  • Structure : Ψ-Baptigenin is a structural analog, though its exact formula is unspecified in available literature. It is presumed to share the isoflavone backbone but with differing substituents.
  • Source : Found in Trifolium pratense (Red Clover) .
  • Bioactivity : Acts as a PPARγ agonist (EC₅₀ = 2.9 μM), promoting lipid metabolism regulation and detectable in human plasma post-ingestion, indicating high bioavailability . Unlike this compound, Ψ-baptigenin demonstrates direct PPARγ binding, validated by antagonist studies .
  • Antifungal Role: In mixtures with formononetin (5:1 ratio), Ψ-baptigenin exhibits antifungal activity against Aspergillus fumigatus (MIC = 8 µg/mL) .

Genistein

  • Structure : Genistein (C₁₅H₁₀O₅) is a simpler isoflavone with four hydroxyl groups, lacking the complex glycosylation of this compound .
  • Source : Abundant in soybeans and other legumes.
  • Bioactivity: Known for estrogenic and anticancer properties.

Gliricidin

  • Structure : Gliricidin (C₁₆H₁₂O₆) shares the isoflavone core but includes additional methoxy or hydroxyl groups .
  • Source : Derived from Gliricidia sepium.

PPARγ Activation

  • Ψ-Baptigenin is a potent PPARγ agonist, while this compound’s role in this pathway remains unconfirmed .
  • Hesperidin (EC₅₀ = 6.6 μM), another flavonoid, shows weaker PPARγ activation compared to Ψ-baptigenin, highlighting structural specificity in ligand-receptor interactions .

Antifungal Activity

  • This compound derivatives, particularly in mixtures with formononetin, exhibit significant antifungal activity (MIC = 8 µg/mL), surpassing pure compounds like isoliquiritigenin (MIC = 256 µg/mL) .

Analytical Comparisons

  • HPLC studies of Erythroxylum species reveal this compound’s distinct retention time compared to luteolin, quercetin, and kaempferol, reflecting differences in polarity and glycosylation .

Data Tables

Table 1: Structural Comparison of this compound and Analogs

Compound Molecular Formula Core Structure Key Substituents Source
This compound C₁₈H₁₈O₁₀ Isoflavone 3 hydroxyls Baptisia tinctoria
Ψ-Baptigenin Undefined Isoflavone Presumed hydroxyl/methoxy Red Clover
Genistein C₁₅H₁₀O₅ Isoflavone 4 hydroxyls Soybeans
Gliricidin C₁₆H₁₂O₆ Isoflavone Methoxy groups Gliricidia sepium

Notes on Discrepancies and Limitations

  • Molecular Formula Conflict: lists this compound as C₁₅H₁₀O₆, conflicting with Clark’s original work (C₁₈H₁₈O₁₀) . This discrepancy may stem from nomenclature errors or mischaracterization in later databases. Clark’s formula is prioritized here due to detailed isolation data .
  • Ψ-Baptigenin Isomerism : The prefix "Ψ-" suggests stereochemical or positional isomerism relative to this compound, though structural elucidation remains incomplete .

Q & A

Q. How can researchers ethically justify animal studies involving this compound while aligning with 3R principles?

  • Answer : Submit protocols to IACUC with justification for species choice (e.g., murine models for immune studies). Apply PICO framework (Population: Sprague-Dawley rats; Intervention: this compound 50 mg/kg; Comparison: Placebo; Outcome: TNF-α reduction) to minimize sample sizes. Use non-invasive imaging (e.g., IVIS) to reduce euthanasia frequency .

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